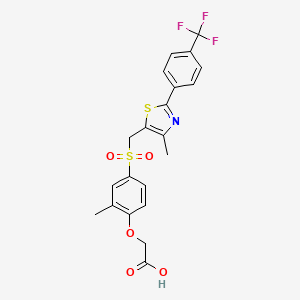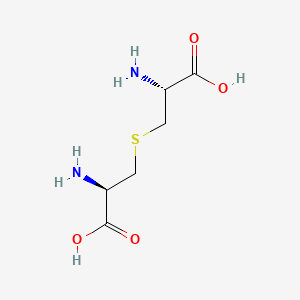
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a chemical compound with the molecular formula C15H19BrO11 . It is a yellowish-brown solid and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 455.21 . The molecular formula is C15H19BrO11 , indicating that it contains 15 carbon atoms, 19 hydrogen atoms, one bromine atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a yellowish-brown solid . It has a melting point of over 130°C . It is slightly soluble in chloroform and ethyl acetate .Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate involves the protection of the hydroxyl groups of D-glucuronic acid, followed by bromination and subsequent deprotection to obtain the final product.", "Starting Materials": [ "D-glucuronic acid", "Methyl iodide", "Acetic anhydride", "Pyridine", "Bromine", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl groups of D-glucuronic acid with acetic anhydride and pyridine to obtain D-glucuronic acid tetraacetate", "Bromination of D-glucuronic acid tetraacetate with bromine in acetic acid to obtain 5-Bromo-D-glucuronic acid tetraacetate", "Deprotection of 5-Bromo-D-glucuronic acid tetraacetate with sodium hydroxide in methanol to obtain 5-Bromo-D-glucuronic acid", "Methylation of 5-Bromo-D-glucuronic acid with methyl iodide in the presence of potassium carbonate to obtain 5-Bromo-β-D-glucopyranuronic acid methyl ester", "Acetylation of 5-Bromo-β-D-glucopyranuronic acid methyl ester with acetic anhydride and pyridine to obtain 5-Bromo-β-D-glucopyranuronic acid methyl ester tetraacetate" ] } | |
CAS RN |
65615-69-2 |
Molecular Formula |
C₁₅H₁₉BrO₁₁ |
Molecular Weight |
455.21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)


